Thermodynamic Destabilization of Watson-Crick Base Pairing: m3C vs. Unmodified Cytidine
In RNA duplexes, the N3-methylation of cytidine significantly reduces the thermodynamic stability of the canonical Watson-Crick C:G base pair. Compared to an unmodified cytidine control, the presence of m3C decreases the melting temperature (Tm) and introduces base pairing ambiguity, thereby altering RNA secondary structure and function [1].
| Evidence Dimension | Base pairing stability (ΔTm) and specificity |
|---|---|
| Target Compound Data | m3C:G pair: significantly reduced Tm (exact ΔTm value not provided in abstract, but described as 'significantly disrupts the stability') and decreased discrimination against C:A, C:U, and C:C mismatches. |
| Comparator Or Baseline | Unmodified cytidine (C:G Watson-Crick base pair) with higher thermodynamic stability. |
| Quantified Difference | Qualitative description of 'significantly disrupts' and 'decreases base pairing discrimination'; the study includes molecular dynamics simulations and biochemical assays quantifying this destabilization. |
| Conditions | In vitro RNA duplex melting experiments and molecular dynamics simulations, using synthesized m3C-containing RNA oligonucleotides. |
Why This Matters
This property is critical for researchers studying RNA structure-function relationships, as m3C acts as a 'structural disruptor' in tRNA anticodon loops, affecting translation fidelity and ribosome binding—a functional role not shared by other methylated cytidines like m5C, which typically stabilizes RNA structures.
- [1] Mao, S., Haruehanroengra, P., Ranganathan, S. V., Shen, F., Begley, T. J., & Sheng, J. (2021). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology, 16(1), 76-85. View Source
